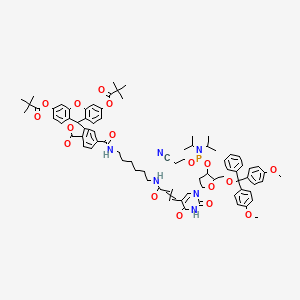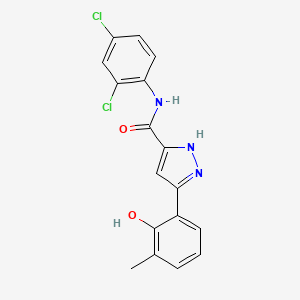
Fluorescein-DT cep
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorescein-dT-CE Phosphoramidite is a derivative of deoxythymidine nucleoside, modified with 6-carboxyfluorescein (6-FAM) through a spacer arm. This compound is widely used in the field of molecular biology, particularly for labeling oligonucleotides . The fluorescent properties of 6-FAM make it an ideal choice for various applications, including DNA sequencing, real-time PCR, and fluorescence in situ hybridization (FISH) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fluorescein-dT-CE Phosphoramidite involves the attachment of 6-carboxyfluorescein to the deoxythymidine nucleoside. This process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the deoxythymidine nucleoside are protected using dimethoxytrityl (DMTr) groups.
Activation of 6-Carboxyfluorescein: The carboxyl group of 6-carboxyfluorescein is activated using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS).
Coupling Reaction: The activated 6-carboxyfluorescein is then coupled to the protected deoxythymidine nucleoside.
Deprotection: The DMTr groups are removed to yield the final product.
Industrial Production Methods
Industrial production of Fluorescein-dT-CE Phosphoramidite follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Fluorescein-dT-CE Phosphoramidite undergoes various chemical reactions, including:
Substitution Reactions: The phosphoramidite group can react with nucleophiles to form phosphite triesters.
Oxidation Reactions: The phosphite triesters can be oxidized to form phosphate triesters using oxidizing agents such as iodine.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include alcohols and amines.
Oxidizing Agents: Iodine and other mild oxidizing agents are used for oxidation reactions.
Major Products
The major products formed from these reactions include labeled oligonucleotides, which are used in various molecular biology applications .
Applications De Recherche Scientifique
Fluorescein-dT-CE Phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of labeled oligonucleotides for studying nucleic acid interactions.
Medicine: Utilized in diagnostic assays for detecting genetic mutations and infectious diseases.
Industry: Applied in the development of biosensors and other analytical tools.
Mécanisme D'action
The mechanism of action of Fluorescein-dT-CE Phosphoramidite involves its incorporation into oligonucleotides, where it serves as a fluorescent label. The fluorescence of 6-carboxyfluorescein allows for the detection and quantification of labeled nucleic acids. The compound’s fluorescence is influenced by its chemical environment, including the proximity of nucleobases . This property is exploited in various fluorescence-based assays to monitor molecular interactions and reactions .
Comparaison Avec Des Composés Similaires
Fluorescein-dT-CE Phosphoramidite is unique due to its high fluorescence intensity and stability. Similar compounds include:
6-FAM CE Phosphoramidite: Another derivative of 6-carboxyfluorescein used for labeling oligonucleotides.
Cyanine Dyes (Cy3, Cy5): Used for similar applications but have different spectral properties.
Quasar Dyes (Quasar570, Quasar670): Fluorescent dyes with emission spectra similar to Cyanine dyes.
Fluorescein-dT-CE Phosphoramidite stands out due to its compatibility with various labeling techniques and its ability to produce highly sensitive and specific fluorescent signals .
Propriétés
Formule moléculaire |
C79H89N6O17P |
|---|---|
Poids moléculaire |
1425.6 g/mol |
Nom IUPAC |
[6-[6-[3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoylamino]hexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C79H89N6O17P/c1-49(2)85(50(3)4)103(96-42-20-39-80)102-66-46-69(100-67(66)48-95-78(53-21-16-15-17-22-53,54-25-29-56(93-11)30-26-54)55-27-31-57(94-12)32-28-55)84-47-52(71(88)83-75(84)92)24-38-68(86)81-40-18-13-14-19-41-82-70(87)51-23-35-60-63(43-51)79(101-72(60)89)61-36-33-58(97-73(90)76(5,6)7)44-64(61)99-65-45-59(34-37-62(65)79)98-74(91)77(8,9)10/h15-17,21-38,43-45,47,49-50,66-67,69H,13-14,18-20,40-42,46,48H2,1-12H3,(H,81,86)(H,82,87)(H,83,88,92) |
Clé InChI |
CADOGPWQRZBAGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C=CC(=O)NCCCCCCNC(=O)C6=CC7=C(C=C6)C(=O)OC78C9=C(C=C(C=C9)OC(=O)C(C)(C)C)OC1=C8C=CC(=C1)OC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Ethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090498.png)


![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pent-2-enoic acid](/img/structure/B14090520.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090525.png)
![2-(Diphenylmethyl)-N-{[2-methoxy-5-(propan-2-yl)phenyl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B14090534.png)


![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090553.png)

![N'-{(Z)-[4-(benzyloxy)phenyl]methylidene}-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14090560.png)
![1,6,7,8-tetramethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14090568.png)

![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14090586.png)
